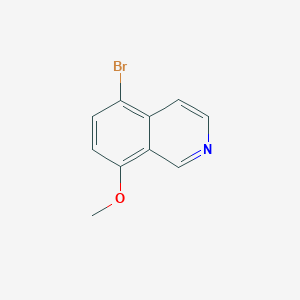

5-Bromo-8-methoxyisoquinoline

Descripción

Significance of Isoquinoline (B145761) Derivatives in Pharmaceutical Development

The importance of isoquinoline derivatives in the pharmaceutical landscape cannot be overstated. rsc.org Their unique structural and electronic properties make them ideal candidates for interacting with a variety of biological targets.

Derivatives of isoquinoline are prevalent in a substantial number of therapeutic agents currently on the market or in clinical trials. nih.gov At least 38 drugs based on the isoquinoline scaffold are in clinical use or under investigation for a wide range of diseases. nih.govresearchgate.net This widespread application underscores the clinical and commercial success of this heterocyclic system.

The isoquinoline nucleus is associated with a vast and diverse range of biological activities. wisdomlib.org These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic properties. wisdomlib.orgsemanticscholar.orgamerigoscientific.com The ability of isoquinoline derivatives to modulate the activity of various enzymes and receptors contributes to their broad therapeutic potential. researchoutreach.orgnih.gov For instance, they have been investigated for their effects on kinases, which are crucial enzymes in many cellular signaling pathways. researchoutreach.org

Table 1: Reported Biological Activities of Isoquinoline Derivatives

| Biological Activity | Reference |

| Anticancer | researchgate.netwisdomlib.orgsemanticscholar.orgamerigoscientific.com |

| Antimicrobial | wisdomlib.orgsemanticscholar.orgamerigoscientific.com |

| Anti-inflammatory | wisdomlib.orgamerigoscientific.comresearchoutreach.orgnih.gov |

| Antiviral | wisdomlib.org |

| Analgesic | semanticscholar.orgamerigoscientific.com |

| Antimalarial | researchgate.netwisdomlib.org |

| Antifungal | researchgate.netwisdomlib.org |

| Antidepressant | researchgate.netnih.gov |

| Antioxidant | researchgate.netnih.gov |

| Enzyme Inhibition | semanticscholar.orgnih.gov |

This table is for informational purposes and is not exhaustive.

The isoquinoline ring system is widely recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgnih.govnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them exceptionally valuable starting points for the design of novel therapeutic agents. rsc.orgnih.gov The structural rigidity and the potential for diverse functionalization of the isoquinoline core allow for the systematic exploration of chemical space to optimize biological activity. nih.gov

Overview of 5-Bromo-8-methoxyisoquinoline within the Isoquinoline Family

Within the extensive family of isoquinoline derivatives, this compound (C₁₀H₈BrNO) emerges as a compound of significant interest, primarily due to its utility as a synthetic intermediate. smolecule.com

The structure of this compound is characterized by the presence of a bromine atom at the 5-position and a methoxy (B1213986) group at the 8-position of the isoquinoline ring. smolecule.com These substituents play a crucial role in defining the compound's chemical reactivity. smolecule.com The bromine atom, being a good leaving group, facilitates various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are instrumental in forming new carbon-carbon bonds. smolecule.com The electron-donating methoxy group can influence the electronic properties of the aromatic system, potentially affecting its reactivity and the biological activity of its downstream derivatives.

The primary value of this compound lies in its role as a versatile building block for the synthesis of more complex molecules. smolecule.com Its structure provides a modifiable template for the construction of a wide range of derivatives. evitachem.com Organic chemists utilize this compound as a starting material in multi-step synthetic sequences to access novel compounds with potential applications in pharmaceutical development and materials science. smolecule.comevitachem.com For instance, it can be a precursor for the synthesis of kinase inhibitors and other biologically active molecules. chemshuttle.com

Potential in Medicinal Chemistry Research

The isoquinoline scaffold and its derivatives are of profound interest to medicinal chemists due to their broad range of pharmacological activities. nih.gov These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. researchgate.netbohrium.com The specific substitution pattern on the isoquinoline core plays a crucial role in determining the compound's biological profile. The introduction of a bromine atom and a methoxy group, as seen in this compound, can significantly influence its electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. smolecule.com

This compound, a solid at room temperature, is recognized as a valuable building block in the synthesis of more complex, biologically active molecules. smolecule.comaablocks.com Its chemical structure, featuring a bromine atom at the 5-position and a methoxy group at the 8-position, makes it a versatile intermediate for various chemical transformations. smolecule.com The bromine atom, for instance, can readily participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of new carbon-carbon bonds. smolecule.com This reactivity is instrumental in the construction of diverse molecular architectures for drug discovery programs.

Research into isoquinoline derivatives has shown their potential to act as anticancer agents, with some compounds demonstrating the ability to inhibit tumor growth. nih.gov The general class of isoquinolines has also been investigated for its role in targeting various enzymes and receptors implicated in a range of diseases. semanticscholar.org While specific, detailed research findings on the direct biological activity of this compound are not extensively documented in publicly available literature, its utility as a precursor in the synthesis of potentially bioactive compounds is well-established. smolecule.comchemshuttle.com For example, derivatives of brominated and methoxy-substituted isoquinolines have been explored for their potential in developing agents for neurodegenerative diseases. researchgate.net

The table below summarizes the key chemical identifiers for this compound.

| Identifier | Value |

| CAS Number | 679433-91-1 aablocks.comchemscene.com |

| Molecular Formula | C10H8BrNO aablocks.comchemscene.com |

| Molecular Weight | 238.08 g/mol smolecule.comchemscene.com |

| IUPAC Name | This compound smolecule.com |

Further investigation into the synthesis of derivatives using this compound as a starting material is a promising avenue for the discovery of novel therapeutic agents. The strategic placement of the bromo and methoxy groups provides a chemical handle for medicinal chemists to explore a wide chemical space and develop compounds with tailored pharmacological profiles.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-8-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-10-3-2-9(11)7-4-5-12-6-8(7)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWGLXQEEJHTHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=NC=CC2=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10730366 | |

| Record name | 5-Bromo-8-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10730366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679433-91-1 | |

| Record name | 5-Bromo-8-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10730366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 8 Methoxyisoquinoline and Its Derivatives

Direct Bromination Approaches

Direct bromination stands as a primary and efficient method for introducing a bromine atom onto the isoquinoline (B145761) scaffold. This approach leverages the principles of electrophilic aromatic substitution, where the electron-rich benzene (B151609) ring of the isoquinoline system is the target for the electrophilic bromine species. The reaction's outcome, particularly its regioselectivity, is highly dependent on the substituents present on the ring and the specific reaction conditions employed.

The direct bromination of 8-methoxyisoquinoline (B155747) serves as a direct route to 5-Bromo-8-methoxyisoquinoline. The presence of the electron-donating methoxy (B1213986) group at the C-8 position activates the benzene ring portion of the molecule, facilitating electrophilic attack.

The bromination of 8-methoxyquinoline (B1362559), a closely related analog, demonstrates high regioselectivity, yielding the 5-bromo derivative as the sole product. The methoxy group at C-8 is an ortho-, para-directing activator. The para-position (C-5) is electronically favored for electrophilic attack. This high degree of selectivity for the C-5 position is a key feature of this reaction, preventing the formation of significant isomeric impurities and simplifying purification processes. In the broader context of isoquinoline chemistry, electrophilic substitution is known to preferentially occur at the C-5 and C-8 positions due to the formation of more stable cationic intermediates. The C-8 methoxy group reinforces this inherent preference for the C-5 position.

The selective bromination of 8-methoxy-substituted quinolines and isoquinolines can be achieved under various conditions. For instance, the bromination of 8-methoxyquinoline with molecular bromine in dichloromethane (B109758) at ambient temperature has been shown to produce 5-bromo-8-methoxyquinoline (B186703) in high yield. For the parent isoquinoline, achieving high selectivity for the 5-position often requires specific reagents and conditions, such as using N-Bromosuccinimide (NBS) in concentrated sulfuric acid or N,N'-dibromoisocyanuric acid (DBI) in trifluoromethanesulfonic acid (CF3SO3H) at low temperatures. The use of a strong acid protonates the isoquinoline nitrogen, deactivating the molecule and enhancing the selectivity between different positions on the benzene ring. Low temperatures, typically between -15 °C and -30 °C, are crucial for maximizing the 5- versus 8-selectivity.

| Substrate | Brominating Agent | Solvent/Acid | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 8-Methoxyquinoline | Br₂ | CH₂Cl₂ | Room Temperature | 5-Bromo-8-methoxyquinoline | 92% | |

| Isoquinoline | NBS | H₂SO₄ (conc.) | -30°C to -15°C | 5-Bromoisoquinoline | High Selectivity | |

| Isoquinoline | DBI | CF₃SO₃H | -20°C | 5-Bromoisoquinoline | High Selectivity |

The nature of the substituent at the 8-position dramatically affects the outcome of bromination. In contrast to the clean mono-substitution seen with 8-methoxyquinoline, the presence of more strongly activating groups like hydroxyl (-OH) or amino (-NH2) groups often leads to multiple substitutions.

The bromination of 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) typically results in a mixture of products. The powerful activating nature of the hydroxyl and amino groups makes the ring highly susceptible to electrophilic attack, leading to the formation of both mono- and di-bromo derivatives. For 8-hydroxyquinoline, bromination can yield a mixture of 7-bromo-8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline. Similarly, the bromination of 8-aminoquinoline can produce both 5-bromo-8-aminoquinoline and 5,7-dibromo-8-aminoquinoline. This contrasts sharply with the selective formation of a single mono-brominated product observed with 8-methoxyquinoline, highlighting the moderating effect of the methoxy group compared to hydroxyl or amino groups.

| Substrate | Activating Group | Observed Products | Reference |

|---|---|---|---|

| 8-Methoxyquinoline | -OCH₃ (Moderately Activating) | 5-Bromo-8-methoxyquinoline (sole product) | |

| 8-Hydroxyquinoline | -OH (Strongly Activating) | Mixture of 7-bromo- and 5,7-dibromo- derivatives | |

| 8-Aminoquinoline | -NH₂ (Strongly Activating) | Mixture of 5-bromo- and 5,7-dibromo- derivatives |

The direct bromination of isoquinoline and its derivatives is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The reaction mechanism involves the attack of an electrophile (Br+) on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or sigma complex.

In the case of isoquinoline, electrophilic attack occurs preferentially on the benzene ring (carbocycle) rather than the pyridine (B92270) ring, which is deactivated by the electronegative nitrogen atom. Attack at the C-5 or C-8 positions is favored because the resulting Wheland intermediate is more stable. This increased stability arises from the ability to delocalize the positive charge across the ring system while preserving the aromaticity of the pyridine ring in one of the key resonance structures. The presence of an electron-donating group at C-8, such as a methoxy group, further stabilizes the cationic intermediate formed upon attack at the C-5 position, thereby accelerating the reaction and reinforcing the regiochemical outcome.

Comparison with Bromination of Other Substituted Isoquinolines (e.g., 8-hydroxyquinoline, 8-aminoquinoline)

Multi-Step Organic Synthesis Routes

Multi-step synthesis provides a versatile platform for the construction of complex isoquinolines, allowing for the precise installation of desired functional groups. Key to these routes are well-established named reactions that facilitate the formation of the isoquinoline core.

The Pomeranz–Fritsch reaction is a classical method for the synthesis of isoquinolines, involving the acid-catalyzed cyclization of a benzalaminoacetal. organicreactions.orgwikipedia.org The synthesis of this compound via this route would hypothetically begin with the condensation of 2-bromo-5-methoxybenzaldehyde (B1267466) with an aminoacetaldehyde dialkyl acetal (B89532) to form the corresponding Schiff base. Subsequent treatment with a strong acid, such as sulfuric acid, would then induce cyclization and aromatization to yield the target isoquinoline. wikipedia.org

The general mechanism proceeds through the formation of a benzalaminoacetal, followed by an acid-promoted cyclization. wikipedia.org

Table 1: Hypothetical Pomeranz–Fritsch Route to this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-Bromo-5-methoxybenzaldehyde, Aminoacetaldehyde dimethyl acetal | Mild acid or base catalyst | N-(2-bromo-5-methoxybenzylidene)-2,2-dimethoxyethan-1-amine |

| 2 | N-(2-bromo-5-methoxybenzylidene)-2,2-dimethoxyethan-1-amine | Concentrated H₂SO₄ | This compound |

While the Pomeranz–Fritsch reaction is a powerful tool, its application to the synthesis of highly substituted isoquinolines like this compound can present challenges. The presence of both an electron-donating methoxy group and an electron-withdrawing bromine atom on the benzaldehyde (B42025) precursor can influence the electronics of the aromatic ring, potentially affecting the efficiency of the electrophilic cyclization step. acs.org

Low yields are a common issue in the classical Pomeranz–Fritsch reaction. researchgate.net To address this, several modifications have been developed. For instance, the use of alternative acid catalysts and reaction conditions can be explored to improve yields. acs.org One significant challenge is the potential for side reactions, which can be exacerbated by the harsh acidic conditions.

Optimization strategies often focus on:

Acid Catalyst: While concentrated sulfuric acid is traditional, other acids like polyphosphoric acid (PPA) or Lewis acids might offer milder conditions and improved yields. researchgate.net

Reaction Temperature and Time: Careful control of the reaction temperature and duration is crucial to minimize the formation of byproducts.

Substrate Modification: Modifications to the starting materials, such as the use of more reactive acetals, can sometimes enhance the efficiency of the cyclization.

The Bischler–Napieralski reaction is another cornerstone in isoquinoline synthesis. wikipedia.org This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent, typically a phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.com The initial product is a 3,4-dihydroisoquinoline (B110456), which can then be aromatized to the corresponding isoquinoline. nrochemistry.com

For the synthesis of this compound, the precursor would be N-(2-(2-bromo-5-methoxyphenyl)ethyl)acetamide. The electron-donating methoxy group on the phenyl ring is generally favorable for the electrophilic cyclization, as it activates the aromatic ring towards substitution. nrochemistry.com

Table 2: Bischler–Napieralski Route to this compound

| Step | Reactant | Reagents/Conditions | Intermediate/Product |

| 1 | N-(2-(2-bromo-5-methoxyphenyl)ethyl)acetamide | POCl₃ or P₂O₅, reflux | 5-Bromo-8-methoxy-1-methyl-3,4-dihydroisoquinoline |

| 2 | 5-Bromo-8-methoxy-1-methyl-3,4-dihydroisoquinoline | Pd/C, heat or other oxidizing agent | 5-Bromo-8-methoxy-1-methylisoquinoline |

It is important to note that the standard Bischler-Napieralski reaction using an acetamide (B32628) precursor would yield a 1-methylisoquinoline (B155361) derivative. To obtain the parent this compound, a formamide (B127407) precursor (N-(2-(2-bromo-5-methoxyphenyl)ethyl)formamide) would be required.

Modifications to the Bischler-Napieralski reaction aim to improve yields and expand its substrate scope. For substrates that are less reactive, stronger dehydrating agents or higher reaction temperatures may be necessary. jk-sci.com However, these conditions can also lead to increased side product formation.

In the multi-step synthesis of complex molecules like this compound, protecting groups play a crucial role in masking reactive functional groups to prevent unwanted side reactions. uchicago.edu For instance, if other reactive functionalities were present on the precursor molecules, they would need to be protected before subjecting the molecule to the harsh conditions of the Pomeranz–Fritsch or Bischler–Napieralski reactions.

Common protecting groups used in organic synthesis that could be relevant in the context of isoquinoline synthesis include:

Boc (tert-butyloxycarbonyl): This group is commonly used to protect amines and is stable to a wide range of conditions but can be easily removed with acid. wikipedia.org

TBS (tert-butyldimethylsilyl): This is a robust protecting group for alcohols, which is stable to many reagents but can be selectively removed using fluoride (B91410) ions. total-synthesis.com

The choice of a protecting group is critical and must be guided by its stability under the planned reaction conditions and the ease of its selective removal without affecting other parts of the molecule. uchicago.edu The use of orthogonal protecting groups, which can be removed under different conditions, is a powerful strategy in complex syntheses. uchicago.edu

Strategies Involving Pomeranz–Fritsch Cyclization

Novel Synthetic Strategies for Isoquinoline Scaffolds

Beyond the classical methods, contemporary organic synthesis has seen the development of novel strategies for constructing isoquinoline and related heterocyclic systems. These methods often offer advantages in terms of efficiency, milder reaction conditions, and the ability to generate molecular diversity.

Recent research has explored divergent synthetic pathways to create fused N-heterocycles, including those based on the isoquinoline scaffold. rsc.orgrsc.org One such strategy involves the solvent-dependent reaction of isoquinolinium thiolates with silylketene acetals. rsc.orgrsc.org This method allows for the selective formation of either thiazoline-isoquinuclidine or thiazoline-tetrahydroisoquinoline backbones. rsc.org

This approach highlights the concept of divergent synthesis, where a common intermediate can be directed towards different product scaffolds by simply changing the reaction solvent. rsc.org Specifically, the use of a non-polar solvent like 1,2-dichloroethane (B1671644) (DCE) can favor a cycloaddition pathway, while a polar aprotic solvent like dimethylformamide (DMF) can promote a different cyclization-protonation sequence. rsc.org While not directly yielding this compound, this methodology demonstrates the potential for creating complex, fused heterocyclic systems from isoquinoline precursors, which could be further functionalized. The ability to access diverse molecular architectures from a common starting point is a powerful tool in medicinal chemistry and drug discovery. researchgate.net

Regioselective Metalation of Alkoxy Isoquinolines

Regioselective metalation is a powerful technique for the functionalization of specific positions on an aromatic ring. In the context of alkoxy-substituted isoquinolines, direct ring metalation often occurs at the C-1 position. beilstein-journals.orgnih.gov This method provides a strategic entry point for introducing various substituents to create complex derivatives.

The process typically involves treating the alkoxy isoquinoline with a strong base, such as a metal amide like lithium diisopropylamide (LDA) or a magnesium-based reagent like TMPMgCl∙LiCl, to deprotonate a specific carbon atom. beilstein-journals.org The resulting organometallic intermediate is highly reactive and can be trapped with an electrophile, such as iodine, to form a 1-iodoisoquinoline. beilstein-journals.orgnih.gov This iodinated intermediate is particularly valuable as it can subsequently participate in cross-coupling reactions, like the Suzuki cross-coupling, to form carbon-carbon bonds and build more elaborate molecular architectures. beilstein-journals.orgnih.gov While this approach has been effectively used for C-1 functionalization, attempts to achieve directed remote metalation at the C-8 position of the isoquinoline ring have also been investigated, although with limited success in some cases. beilstein-journals.org

Table 1: Overview of Regioselective Metalation for Alkoxy Isoquinolines

| Step | Description | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Metalation | Direct deprotonation of the isoquinoline ring at the C-1 position. | TMPMgCl∙LiCl | C-1 metalated isoquinoline |

| 2. Trapping | Reaction of the organometallic intermediate with an electrophile. | Iodine (I₂) | 1-Iodoisoquinoline derivative |

| 3. Cross-Coupling | Suzuki reaction to form a new C-C bond at the C-1 position. | Methyl 2-boronylbenzoate, Pd catalyst | 1-(2-Carbomethoxyphenyl)isoquinoline |

Ugi Multicomponent Reactions in Isoquinoline Synthesis

The Ugi four-component reaction (Ugi-4CR) is a highly efficient multicomponent reaction that allows for the rapid assembly of complex molecules from simple starting materials. wikipedia.orgnih.gov This reaction involves the combination of a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide product in a single step. wikipedia.org The Ugi reaction is known for being exothermic and typically completes within minutes, especially at high concentrations of reactants. wikipedia.org

This methodology has been successfully adapted for the synthesis of diverse isoquinoline scaffolds. core.ac.ukacs.org In these strategies, the Ugi reaction is often followed by a post-cyclization step to construct the final isoquinoline ring system. core.ac.uk For example, an Ugi adduct can be designed to undergo a subsequent intramolecular reaction, such as a Heck reaction, to form the bicyclic isoquinoline core. wikipedia.org The versatility of the Ugi reaction allows for the incorporation of a wide variety of substituents by simply changing the starting components, making it a powerful tool for generating chemical libraries of isoquinoline derivatives. wikipedia.orgcore.ac.ukacs.org

Table 2: Components of the Ugi Four-Component Reaction

| Component | Role in Reaction | Example |

|---|---|---|

| Aldehyde/Ketone | Carbonyl component, forms an imine with the amine. | Benzaldehyde |

| Amine | Nucleophilic component, reacts with the carbonyl. | Ammonia (B1221849) or primary amine |

| Isocyanide | Unique C1 building block, adds to the iminium ion. | Tert-butyl isocyanide |

| Carboxylic Acid | Acid component, participates in the final rearrangement. | Benzoic Acid |

Industrial Production Considerations for this compound

Controlled Bromination Reactions for High Yields and Purity

The critical step in the synthesis of this compound is the regioselective bromination of the 8-methoxyisoquinoline precursor. The electron-donating methoxy group at the C-8 position directs the electrophilic brominating agent to the C-5 position. acgpubs.org Research on the bromination of the closely related 8-methoxyquinoline has shown that this reaction proceeds with high regioselectivity to furnish the 5-bromo derivative as the sole product in high yields (e.g., 92%). acgpubs.orgresearchgate.net

Controlling the reaction conditions is paramount to achieving high yields and purity. orgsyn.org Key factors include:

Brominating Agent : N-Bromosuccinimide (NBS) is a commonly used reagent for such transformations, offering milder conditions compared to elemental bromine (Br₂). google.comresearchgate.net The choice and stoichiometry of the agent are critical to prevent over-bromination or side reactions. orgsyn.org

Solvent and Catalyst : The reaction is often carried out in a strong acid like sulfuric acid, which can also serve as the catalyst. google.comorgsyn.orggoogle.com

Temperature : Careful temperature control, often maintaining the reaction at low temperatures (e.g., -10°C to -30°C), is essential to suppress the formation of undesired isomers, such as 8-bromoisoquinoline, which can be difficult to separate from the final product. google.comorgsyn.org

Table 3: Example of a Controlled Bromination Reaction

| Substrate | Brominating Agent | Solvent/Catalyst | Temperature | Product | Yield |

|---|---|---|---|---|---|

| 8-Methoxyquinoline | Bromine (Br₂) | Chloroform (CHCl₃) | Room Temperature | 5-Bromo-8-methoxyquinoline | 92% researchgate.net |

| Isoquinoline | N-Bromosuccinimide (NBS) | Sulfuric Acid (H₂SO₄) | -30°C to -15°C | 5-Bromoisoquinoline | Good Yield google.com |

Purification Techniques (e.g., Crystallization, Distillation)

After the synthesis, purification is a critical step to ensure the final product meets the high-purity standards required for its intended applications, particularly in pharmaceuticals. For this compound and related compounds, several standard techniques are employed. orgsyn.org

Crystallization/Recrystallization : This is one of the most effective methods for purifying solid organic compounds. The crude product is dissolved in a hot solvent or solvent mixture (e.g., heptane, toluene, or ethanol) and allowed to cool slowly. google.comorgsyn.org The desired compound crystallizes out, leaving impurities behind in the solution. This process is essential for achieving high purity and obtaining a product with a sharp melting point. orgsyn.org

Column Chromatography : For separating mixtures that are difficult to purify by crystallization, column chromatography is used. The crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (eluent) is used to move the components at different rates, allowing for their separation. orgsyn.org

Filtration and Washing : After precipitation or crystallization, the solid product is isolated by filtration. It is then washed with a cold solvent to remove any residual impurities adhering to the crystal surface. google.com

The choice of purification method depends on the scale of production, the nature of the impurities, and the required final purity of the this compound.

Advanced Chemical Transformations and Derivatization

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom at the C-5 position of 5-Bromo-8-methoxyisoquinoline is susceptible to nucleophilic substitution, allowing for its replacement by a variety of functional groups. This reactivity is a cornerstone of its utility in synthetic chemistry.

In nucleophilic aromatic substitution (SNAr) reactions, a potent nucleophile attacks an aromatic ring, leading to the displacement of a leaving group. For this reaction to proceed, the aromatic ring is typically activated by electron-withdrawing groups. While the isoquinoline (B145761) nitrogen provides some activation, the bromine at C-5 can be replaced by strong nucleophiles under specific conditions.

Sodium methoxide (B1231860) (NaOCH3) is a strong nucleophile and base that can be used to displace halides from aromatic rings. pearson.com The reaction involves the attack of the methoxide ion on the carbon atom bearing the bromine, forming a Meisenheimer complex, which then collapses to the product with the expulsion of the bromide ion. While specific studies on the reaction of this compound with sodium methoxide are not extensively detailed in the reviewed literature, the principles of SNAr on related halo-quinoline systems suggest that such transformations are feasible, potentially requiring elevated temperatures or the use of a catalyst. For instance, studies on difluoroquinolines have demonstrated that methoxydefluorination occurs via the action of sodium methoxide, highlighting the utility of this reagent in modifying halogenated quinoline (B57606) rings. researchgate.net

Table 1: Examples of Nucleophilic Substitution on Halogenated Quinolines/Isoquinolines

| Starting Material | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| Difluoroquinolines | Sodium Methoxide | Liquid ammonia (B1221849) or DMSO | Methoxy-fluoro-quinolines | researchgate.net |

Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromine atom of this compound serves as an excellent handle for such transformations. orgsyn.org

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron species (like a boronic acid or ester) with an organohalide. wikipedia.orgfishersci.se This reaction is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.org The general mechanism involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The reaction is valued for its mild conditions and the low toxicity of its boron-based reagents. fishersci.se

This compound can be effectively coupled with various aryl or vinyl boronic acids to introduce new carbon substituents at the C-5 position.

Table 2: Representative Suzuki-Miyaura Coupling Reaction Conditions

| Halide Partner | Boronic Acid/Ester | Catalyst | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Aryl/Vinyl Halide | Aryl/Vinyl Boronic Acid | Pd(0) complex (e.g., Pd(PPh3)4) | Aqueous Base (e.g., Na2CO3, K2CO3) | Toluene, Dioxane, Water | fishersci.seyoutube.com |

Beyond the Suzuki reaction, the bromine atom on this compound facilitates several other important cross-coupling reactions.

Heck Reaction : This reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org The Heck reaction is a powerful method for C-C bond formation and typically proceeds with high stereoselectivity. organic-chemistry.org

Sonogashira Coupling : This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. organic-chemistry.orglibretexts.org This method is invaluable for synthesizing arylalkynes and conjugated enynes. libretexts.org

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is used to form carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction has largely replaced harsher traditional methods for synthesizing aryl amines due to its broad substrate scope and tolerance for various functional groups. wikipedia.org The choice of phosphine (B1218219) ligand is critical for the efficiency of the catalyst system. nih.gov

Table 3: Overview of Other Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Key Bond Formed | Reference |

|---|---|---|---|---|

| Heck Reaction | Alkene | Pd catalyst (e.g., Pd(OAc)2) + Base | C(sp2)–C(sp2) | wikipedia.org |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst + Cu(I) co-catalyst + Base | C(sp2)–C(sp) | wikipedia.org |

Oxidation and Reduction Reactions of the Isoquinoline Core

The isoquinoline ring system can undergo both oxidation and reduction, although the presence of the methoxy (B1213986) and bromo substituents influences the reactivity.

Reduction of the heterocyclic ring can be achieved under specific conditions. For example, the N-alkylation of the isoquinoline nitrogen followed by mild reduction can give access to tetrahydroisoquinoline derivatives. orgsyn.org A more common transformation involves the reduction of other functional groups on the ring. For instance, the related compound 5-bromo-8-nitroisoquinoline (B189721) can be readily reduced to form 5-bromo-8-aminoisoquinoline. orgsyn.org This amino group can then serve as a versatile handle for further derivatization. orgsyn.org

Oxidation of the isoquinoline core is less common and can lead to ring-opening or the formation of N-oxides, depending on the oxidizing agent and reaction conditions. The electron-rich nature of the 8-methoxy substituted ring might make it susceptible to oxidative degradation under harsh conditions.

Functionalization at Other Positions of the Isoquinoline Ring

While the C-5 bromine is the primary site for cross-coupling, other positions on the this compound ring can also be functionalized. The electronic properties of the existing substituents direct the regioselectivity of further reactions. For example, electrophilic substitution reactions, such as nitration or halogenation, would be directed by the activating methoxy group, although the positions are already substituted.

A notable method for functionalization is the Mannich reaction, which has been applied to the related 8-hydroxyquinoline (B1678124) scaffold. mdpi.com This reaction introduces an aminomethyl group, typically at the C-7 position, by reacting the parent molecule with formaldehyde (B43269) and a primary or secondary amine. mdpi.com While this compound does not have the acidic proton of 8-hydroxyquinoline, similar directed ortho-metalation strategies could potentially be employed to introduce substituents at the C-7 position after initial lithiation.

Introduction of Different Substituents (e.g., halogen atoms, alkyl, aryl, amino)

The primary site for introducing new substituents onto the this compound ring is the C-5 position, leveraging the reactivity of the bromo group. Palladium-catalyzed cross-coupling reactions are the predominant methods employed for this purpose, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Aryl and Alkyl Substituents via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. This reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester. In the context of this compound, the C-5 bromine atom readily participates in this transformation, allowing for the introduction of a wide range of aryl and alkyl groups.

The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The reaction is highly versatile due to the commercial availability of a vast library of boronic acids and the mild reaction conditions. For instance, the successful Suzuki coupling of the closely related 5-bromo-8-hydroxyquinoline with arylboronic acids to create 5-aryl-8-hydroxyquinolines demonstrates the feasibility of this approach on the isoquinoline scaffold.

Table 1: Overview of Suzuki-Miyaura Coupling for Aryl/Alkyl Group Introduction

| Feature | Description |

| Reaction | Suzuki-Miyaura Cross-Coupling |

| Substrates | This compound, Aryl/Alkyl Boronic Acid or Ester |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) |

| Base | Required for activation of the boronic acid (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) |

| Bond Formed | C(5)-Aryl or C(5)-Alkyl |

| Key Advantage | High functional group tolerance, mild conditions, commercial availability of reagents. |

Amino Substituents via Buchwald-Hartwig Amination

For the introduction of amino groups, the Buchwald-Hartwig amination is the premier method. This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds between aryl halides and a wide variety of primary and secondary amines. This reaction allows for the synthesis of 5-amino-8-methoxyisoquinoline derivatives, which are valuable intermediates in medicinal chemistry.

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. The choice of phosphine ligand is critical to the success of the reaction, with sterically hindered and electron-rich ligands often providing the best results. Research on the analogous 5-bromo-8-benzyloxyquinoline has shown that it can be efficiently coupled with various anilines using this methodology, highlighting its applicability to the this compound system.

Table 2: Overview of Buchwald-Hartwig Amination for Amino Group Introduction

| Feature | Description |

| Reaction | Buchwald-Hartwig Amination |

| Substrates | This compound, Primary or Secondary Amine |

| Catalyst | Palladium complex with a specialized phosphine ligand (e.g., BINAP, XPhos) |

| Base | Strong, non-nucleophilic base required (e.g., NaOt-Bu, K₃PO₄) |

| Bond Formed | C(5)-Nitrogen |

| Key Advantage | Broad scope of applicable amines, including anilines, cyclic amines, and alkylamines. |

Halogen Atoms

While the bromine atom at the C-5 position is an excellent leaving group for cross-coupling reactions, further halogenation or halogen exchange is less common. The existing bromo substituent is typically valued as a synthetic handle for building molecular complexity rather than for being replaced by another halogen. Electrophilic halogenation of the isoquinoline ring system is possible, but would likely occur at other positions on the electron-rich benzene (B151609) ring, guided by the directing effects of the methoxy group.

Transformations of Dihydro- and Tetrahydroisoquinoline Intermediates

Reduction of the pyridine (B92270) ring within the this compound scaffold yields 3,4-dihydroisoquinoline (B110456) and 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) intermediates. These reduced structures offer distinct reactivity patterns, particularly for introducing substituents at the C-1 position.

Derivatization of Dihydroisoquinolines

The 5-Bromo-8-methoxy-3,4-dihydroisoquinoline intermediate contains an imine (C=N) double bond. This functional group is susceptible to nucleophilic attack, providing a route to introduce substituents at the C-1 position. Organometallic reagents, such as Grignard or organolithium reagents, can add to the C-1 position to form 1-substituted tetrahydroisoquinolines after quenching. For example, studies on related 8-substituted-3,4-dihydroisoquinolines have shown that treatment with lithium reagents allows for the efficient introduction of lipophilic substituents into the C-1 position.

Derivatization of Tetrahydroisoquinolines (THIQs)

The fully reduced 5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline is a versatile building block. The secondary amine in the ring can be N-alkylated or N-acylated using standard methods. Furthermore, the C-1 position can be functionalized through various synthetic strategies. Methods like the Pomeranz–Fritsch–Bobbitt cyclization are classical approaches to constructing the THIQ core with pre-installed C-1 substituents. More modern approaches involve the synthesis of 1- and 1,1-disubstituted THIQs through the cyclization of ketoamides or hydroxyamides derived from phenylethylamines. These methods allow for the introduction of a diverse array of alkyl and aryl groups at the C-1 position of the tetrahydroisoquinoline skeleton. Additionally, complex heterocyclic systems can be constructed from THIQ intermediates through multicomponent reactions.

Structure Activity Relationship Sar Studies of 5 Bromo 8 Methoxyisoquinoline Derivatives

Methodologies for SAR and Quantitative SAR (QSAR) Analysis

SAR analyses correlate structural modifications of a compound with changes in its biological activity. A more advanced approach, Quantitative Structure-Activity Relationship (QSAR), develops mathematical models to predict the activity of new compounds based on their physicochemical properties. These models are invaluable for understanding the structural requirements for bioactivity and for designing novel derivatives. QSAR methodologies have evolved significantly, from early methods like the Hansch and Free-Wilson analyses to more sophisticated 2D and 3D-QSAR approaches.

A primary goal of SAR is to pinpoint which functional groups on a molecule are essential for its interaction with a biological target. In the context of 5-Bromo-8-methoxyisoquinoline derivatives, this involves systematically modifying the core structure and observing the resulting impact on activity. Key areas of interest include the isoquinoline (B145761) scaffold itself, the bromine atom at the C-5 position, and the methoxy (B1213986) group at the C-8 position. By synthesizing analogs with different substituents at these and other positions, researchers can determine which groups contribute positively or negatively to the desired biological effect. For example, studies on various isoquinoline derivatives have shown that the presence and position of electron-donating or electron-withdrawing groups can play a vital role in modulating their biological potential.

Group-Based QSAR (G-QSAR) is a modern approach that offers advantages over conventional QSAR methods. Instead of using descriptors for the entire molecule, G-QSAR calculates descriptors for specific molecular fragments or substituent groups. This fragment-based method allows for a more precise understanding of how variations at different substitution sites affect biological activity.

The G-QSAR methodology involves three main steps:

Molecular Fragmentation: The molecules in a dataset are broken down into a common scaffold and specific substituent groups (e.g., R1, R2, R3).

Descriptor Calculation: Physicochemical descriptors (e.g., molecular weight, logP, electronic properties) are calculated for each individual fragment or group.

Model Building: Statistical methods are used to build a QSAR model that correlates the fragment descriptors with the observed biological activity.

This approach provides clear, site-specific clues for molecular design, making it easier to interpret the QSAR model and decide where to make modifications for improved activity.

| Molecular Fragment | Example Substituent | Calculated Descriptors | Contribution to Model |

|---|---|---|---|

| Isoquinoline Core | - | Topological, Electronic | Provides the foundational structure for activity. |

| C5-Substituent | -Br (Bromine) | Steric (size), Electronic (electronegativity), Lipophilic | Correlates the effect of halogen size and electron-withdrawing nature on activity. |

| C8-Substituent | -OCH3 (Methoxy) | Hydrogen bond accepting capacity, Lipophilic, Electronic | Models the impact of the methoxy group's properties on target binding and pharmacokinetics. |

Influence of Bromine and Methoxy Substituents on Biological Activities

Halogens are frequently incorporated into drug candidates to modulate their pharmacological properties. The position of the halogen on the aromatic scaffold is often crucial for both potency and selectivity. Studies on halogenated isoquinoline-1,3-dione derivatives, for example, have demonstrated that the introduction of different halogens can completely switch the selectivity of the inhibitor between two different biological targets. This highlights that the specific location and type of halogen are not interchangeable and can lead to profoundly different biological outcomes. The electron-withdrawing nature and size of the bromine atom at the C-5 position can influence the electron density of the entire ring system, affecting how the molecule interacts with its target.

The methoxy group is a common substituent in many natural and synthetic bioactive compounds, including numerous isoquinoline alkaloids. Its presence can significantly influence a molecule's pharmacological properties in several ways:

Target Binding: The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with the biological target.

Physicochemical Properties: The methoxy group can affect a molecule's solubility, lipophilicity, and metabolic stability.

Conformation: It can influence the preferred three-dimensional shape of the molecule, which is critical for fitting into a receptor's binding site.

In many isoquinoline alkaloids, methoxy groups are considered relevant for their cytotoxic and other biological effects. For instance, a series of 6-methoxy-3,4-dihydro-1H-isoquinoline compounds have been investigated as modulators for receptors involved in diabetes. The methoxy group at the C-8 position of this compound likely plays a key role in defining its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its specific interactions with target proteins.

| Substituent | Position | Potential Influence on Biological Activity |

|---|---|---|

| Bromine (-Br) | C-5 | Modulates electron density of the ring system; influences binding affinity and selectivity through steric and electronic effects. |

| Methoxy (-OCH3) | C-8 | Acts as a hydrogen bond acceptor; impacts solubility, lipophilicity, metabolic stability, and molecular conformation. |

Conformational Analysis and Stereochemical SAR (S-SAR)

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis examines the different spatial arrangements of atoms that can be achieved through rotation around single bonds. For isoquinoline derivatives, understanding the preferred conformation is essential, as only a specific shape may be able to bind effectively to a biological target.

Stereochemical SAR (S-SAR) focuses on the activity of different stereoisomers (enantiomers and diastereomers) of a chiral molecule. Often, one stereoisomer is significantly more active than the others, a phenomenon known as stereoselectivity. The synthesis and study of specific diastereomers of complex isoquinoline systems have confirmed that both the relative configuration and the predominant conformation are critical determinants of their structure. Therefore, for any derivative of this compound that contains chiral centers, it is crucial to synthesize and test each stereoisomer separately to fully understand the S-SAR and identify the most active configuration.

Structure-Based Drug Design Strategies for Isoquinoline Scaffolds

Structure-based drug design (SBDD) is a rational and powerful methodology in medicinal chemistry that utilizes the three-dimensional (3D) structural information of a biological target, such as a protein or enzyme, to design and optimize drug candidates. The isoquinoline scaffold, a bicyclic aromatic heterocycle, is considered a "privileged structure" due to its frequent appearance in a wide array of pharmacologically active compounds. This framework's inherent drug-like properties and synthetic tractability make it an ideal template for SBDD strategies aimed at developing novel therapeutics. Derivatives of this compound serve as a key example, where the substituents at the C5 and C8 positions provide critical vectors for molecular modification to enhance binding affinity, selectivity, and pharmacokinetic properties.

Key computational and experimental SBDD strategies are routinely applied to the isoquinoline scaffold to guide the optimization of lead compounds. These include molecular docking, pharmacophore modeling, and fragment-based drug design.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to the active site of a target protein. frontiersin.orgnih.gov This method allows medicinal chemists to visualize and analyze the molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—between an isoquinoline derivative and its target. By understanding these interactions, modifications can be proposed to improve the compound's binding affinity and specificity.

For instance, in the design of kinase inhibitors, the isoquinoline core often serves as a scaffold that occupies the ATP-binding pocket. The 8-methoxy group on the this compound scaffold can act as a crucial hydrogen bond acceptor, while the bromine atom at the C5 position can be used as a synthetic handle to introduce larger substituents that can form additional interactions with the protein surface or target deeper pockets. Docking studies can simulate how different functional groups at this position might enhance binding.

Below is an illustrative data table showing how molecular docking scores, representing predicted binding affinity, might vary for hypothetical derivatives of this compound targeting a protein kinase. A more negative docking score typically indicates a stronger predicted binding affinity.

| Compound ID | R-Group at C5 Position | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| ISO-01 (Parent) | -Br | -7.5 | Hydrogen bond via 8-methoxy; Halogen bond with serine residue |

| ISO-02 | -Phenyl | -8.2 | Hydrogen bond via 8-methoxy; Pi-stacking with phenylalanine |

| ISO-03 | -NH-(4-fluorophenyl) | -9.1 | Additional hydrogen bond from NH group; Hydrophobic interaction with leucine |

| ISO-04 | -Cyclopropyl | -7.8 | Hydrogen bond via 8-methoxy; Van der Waals interactions |

| ISO-05 | -C≡C-Phenyl | -8.8 | Extended pi-system interaction; Hydrogen bond via 8-methoxy |

Pharmacophore Modeling

Pharmacophore modeling is another cornerstone of SBDD that focuses on identifying the essential 3D arrangement of chemical features a molecule must possess to interact with a specific biological target. nih.gov A pharmacophore model consists of features like hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. dovepress.com

For isoquinoline-based compounds, a pharmacophore model can be generated in two primary ways: ligand-based, by superimposing a set of known active molecules, or structure-based, by analyzing the key interaction points within the target's binding site. nih.gov This model then serves as a 3D query to screen large compound libraries to identify novel molecules with the potential for the desired biological activity. dovepress.com The this compound structure contains several key pharmacophoric features: the aromatic rings provide a hydrophobic core, the nitrogen atom in the isoquinoline ring can be a hydrogen bond acceptor, and the 8-methoxy group is a strong hydrogen bond acceptor.

The table below outlines the key pharmacophoric features that might be derived for a kinase inhibitor based on the this compound scaffold.

| Pharmacophore Feature | Corresponding Structural Moiety | Potential Interaction |

|---|---|---|

| Aromatic Ring (AR1) | Benzene (B151609) ring of isoquinoline | Pi-stacking, hydrophobic interactions |

| Aromatic Ring (AR2) | Pyridine (B92270) ring of isoquinoline | Pi-stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor (HBA1) | Nitrogen atom (N2) | Interaction with hinge region residues in kinases |

| Hydrogen Bond Acceptor (HBA2) | Oxygen of 8-methoxy group | Interaction with donor residues in the active site |

| Hydrophobic/Halogen Feature (HY/X) | Bromine at C5 position | Occupies hydrophobic pocket; potential for halogen bonding |

Fragment-Based Drug Design (FBDD)

Fragment-Based Drug Design (FBDD) is an approach where small, low-molecular-weight chemical fragments (typically <300 Da) are screened for weak binding to a biological target. nih.gov Once a binding fragment is identified, often through biophysical methods like X-ray crystallography, it can be optimized into a more potent lead compound. nih.gov This is achieved by either "growing" the fragment to engage in additional interactions, or by "linking" or "merging" it with other fragments that bind in adjacent pockets. nih.govresearchoutreach.org

The isoquinoline core is an excellent starting point for FBDD. researchoutreach.org Researchers can screen a library of monosubstituted isoquinolines to identify initial "hits." For example, a fragment with a substituent at the C5 position and another with a substituent at the C7 position might both show weak binding. A "merging by design" strategy would then involve synthesizing a single molecule incorporating both features, such as a 5,7-disubstituted isoquinoline, which often results in a dramatic increase in potency. researchoutreach.org This method has been successfully used to develop potent kinase inhibitors, demonstrating that merging fragments can lead to compounds with nanomolar efficacy. researchoutreach.org

These structure-based strategies transform drug discovery from a process of random screening to one of rational, targeted design. By leveraging detailed molecular information, the isoquinoline scaffold, and specifically derivatives like this compound, can be systematically optimized to produce highly potent and selective drug candidates.

Mechanistic Investigations of the Biological Activities of this compound Fall Short in Scientific Literature

Despite the interest in isoquinoline scaffolds in medicinal chemistry, comprehensive studies detailing the specific anti-cancer mechanisms of this compound are not available in the current body of scientific literature. Extensive searches have failed to yield specific data on its effects on key cancer-related pathways, including apoptosis, tubulin polymerization, cell cycle, cell migration, topoisomerase activity, or multidrug resistance.

While many brominated and methoxy-substituted heterocyclic compounds have been investigated for their potential as anti-cancer agents, information pertaining exclusively to this compound is conspicuously absent. The scientific community has explored related structures, such as various brominated quinolines and other isoquinoline derivatives, which have shown activities like topoisomerase inhibition and the ability to induce apoptosis. However, due to the principles of structure-activity relationships, these findings cannot be directly extrapolated to this compound.

The following sections outline the specific areas where research is needed to understand the potential anti-cancer profile of this particular compound.

Mechanistic Investigations of Biological Activities

Anti-Cancer Mechanisms

Cytotoxicity against Specific Tumor Cell Lines

There is no specific data available in peer-reviewed scientific literature detailing the cytotoxic effects of this compound against specific tumor cell lines. Investigations into its potential as an antiproliferative agent, including the generation of IC50 values for cell lines such as MCF7, HEPG2, HCT116, or PaCa2, have not been published.

Anti-Inflammatory Effects

Published research detailing the anti-inflammatory properties of this compound is not available.

No studies have been published that investigate the ability of this compound to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The mechanism by which it might influence this key regulator of inflammation has not been elucidated.

There is no available scientific data on the capacity of this compound to inhibit the generation of Tumor Necrosis Factor-alpha (TNF-α), a critical pro-inflammatory cytokine.

Anti-Bacterial Properties

Specific studies evaluating the anti-bacterial properties of this compound against various bacterial strains have not been reported in the scientific literature. Therefore, its spectrum of activity and minimum inhibitory concentrations (MIC) are unknown.

Other Investigated Biological Activities (e.g., Anti-plasmodial, Anti-malarial, Anti-HIV, Anti-fungal, Anti-parasitic)

Comprehensive screening of this compound for various other biological activities has not been documented in available research. There is a lack of published data concerning its potential efficacy as an anti-plasmodial, anti-malarial, anti-HIV, anti-fungal, or anti-parasitic agent.

There are no specific studies in the available scientific literature that report on the ability of this compound to inhibit the ribonuclease H or polymerase functions of HIV reverse transcriptase.

Enzyme Inhibition (e.g., Phosphodiesterase-4, Urease)

The isoquinoline scaffold is a key structural motif in the design of various enzyme inhibitors. Mechanistic studies have focused on understanding how substitutions, such as bromo and methoxy (B1213986) groups, influence the inhibitory potency and selectivity of these compounds against enzymes like Phosphodiesterase-4 (PDE4) and urease.

Phosphodiesterase-4 (PDE4) Inhibition

Phosphodiesterase-4 is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of immune and inflammatory cells. researchgate.net The mechanism of action for PDE4 inhibitors generally involves the competitive binding to the enzyme's active site, thereby preventing the hydrolysis of cAMP. researchgate.net

Urease Inhibition

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. mdpi.com This enzymatic activity is a significant virulence factor for several pathogenic bacteria. The inhibition of urease is a key strategy for the management of infections caused by ureolytic bacteria. nih.gov

Studies on quinoline-based acyl thiourea (B124793) derivatives, which share structural similarities with isoquinolines, have demonstrated that substitutions on the aromatic ring significantly influence their urease inhibitory potential. nih.gov Specifically, the presence of electron-withdrawing groups like bromine and electron-donating groups like methoxy on the aryl ring has been shown to enhance the inhibitory activity. nih.gov A study on a series of quinoline-based acyl thiourea derivatives found that compounds bearing these substituents exhibited potent urease inhibition, with IC50 values in the micromolar range. nih.gov

The proposed mechanism for urease inhibition by such compounds involves the interaction of the inhibitor with the nickel ions in the active site of the enzyme. The nitrogen and sulfur atoms in the thiourea linkage, along with potential coordination from the bromo and methoxy substituents, can chelate the nickel ions, thereby inactivating the enzyme. Kinetic studies of related compounds often reveal a competitive or mixed-type inhibition, suggesting that the inhibitors compete with the substrate (urea) for binding to the active site. nih.govresearchgate.net

Below is a data table of urease inhibitory activity for some quinoline-based acyl thiourea derivatives with relevant substitutions.

| Compound Name | Substituents on Aryl Ring | IC50 (µM) |

| N-(4-bromobenzoyl)-N'-(quinolin-3-yl)thiourea | 4-Bromo | 1.19 |

| N-(4-methoxybenzoyl)-N'-(quinolin-3-yl)thiourea | 4-Methoxy | 2.41 |

| N-(3-bromo-4-methoxybenzoyl)-N'-(quinolin-3-yl)thiourea | 3-Bromo, 4-Methoxy | 1.83 |

| Thiourea (Standard) | - | 19.53 |

Data sourced from a study on quinoline-based acyl thiourea derivatives. nih.gov

β-Adrenergic Receptor Antagonism

β-adrenergic receptors are a class of G protein-coupled receptors that are crucial in the regulation of cardiovascular and pulmonary functions. biorxiv.org Antagonists of these receptors, commonly known as beta-blockers, are widely used in the treatment of various cardiovascular diseases. The primary mechanism of action of β-adrenergic receptor antagonists is the competitive blockade of the receptor's binding site, thereby preventing the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. nih.gov

The isoquinoline nucleus is a structural feature present in some compounds investigated for β-adrenergic receptor antagonism. While specific mechanistic data for this compound is limited, the general mechanism for related antagonists involves their binding to the transmembrane domain of the β-adrenergic receptor. nih.gov This binding is typically reversible and competitive. The affinity of an antagonist for the receptor is determined by its ability to form various non-covalent interactions, such as hydrogen bonds, ionic interactions, and hydrophobic interactions, with the amino acid residues in the binding pocket. nih.gov

Computational Studies and Molecular Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to predict a variety of molecular properties with high accuracy. scirp.org

The first step in most computational analyses is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy configuration on the potential energy surface. cnr.itphyschemres.org For 5-Bromo-8-methoxyisoquinoline, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), would be employed to compute the equilibrium geometry. physchemres.orgnih.gov This process yields precise predictions of bond lengths, bond angles, and dihedral angles. researchgate.net

Once the geometry is optimized, a vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. nih.gov Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of chemical bonds. researchgate.net These theoretical vibrational frequencies are often scaled to correct for systematic errors and can then be compared with experimental FT-IR and FT-Raman spectra for validation of the molecular structure. nih.gov

Table 1: Illustrative Predicted Geometrical Parameters for this compound This table represents the type of data obtained from DFT geometry optimization. Specific values for this compound require dedicated computational studies.

| Parameter | Atom Connection | Predicted Value |

|---|---|---|

| Bond Length | C5-Br | ~1.90 Å |

| Bond Length | C8-O | ~1.36 Å |

| Bond Length | O-CH3 | ~1.43 Å |

| Bond Angle | C4-C5-Br | ~120° |

| Bond Angle | C7-C8-O | ~120° |

| Dihedral Angle | C7-C8-O-CH3 | ~0° or ~180° |

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. nrel.gov DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts, providing powerful support for experimental data interpretation and assignment. nih.govmdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach used within the DFT framework for this purpose. rsc.org

The process involves calculating the isotropic magnetic shielding tensors for each nucleus in the optimized structure. These values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory. nih.gov Predicted shifts are often linearly scaled to improve agreement with experimental values, correcting for systematic deficiencies in the theoretical model and the effects of the solvent. nih.govmdpi.com

Table 2: Example of Predicted vs. Experimental NMR Chemical Shifts This table illustrates how theoretical NMR data is presented and compared. Actual data for this compound is not available in the provided sources.

| Atom | Predicted δ (ppm) | Experimental δ (ppm) | Difference (ppm) |

|---|---|---|---|

| H1 | - | - | - |

| H3 | - | - | - |

| H4 | - | - | - |

| C5 | - | - | - |

| C8 | - | - | - |

| -OCH3 | - | - | - |

The electronic properties of a molecule, including its absorption of light, can be investigated using Time-Dependent DFT (TD-DFT). researchgate.netstackexchange.com This method is used to calculate the vertical excitation energies and oscillator strengths, which can be used to simulate the molecule's UV-Visible absorption spectrum. scirp.org The calculated maximum absorption wavelength (λmax) corresponds to the electronic transition from the ground state to the first excited state.

From the ground-state DFT calculation, the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are obtained. scirp.orgedu.krd The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. edu.krd The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. edu.krdscispace.com A smaller gap suggests that the molecule is more reactive and can be more easily excited. edu.krd

Table 3: Illustrative Electronic Properties of this compound This table shows typical electronic property data derived from DFT and TD-DFT calculations.

| Parameter | Calculated Value |

|---|---|

| EHOMO | - |

| ELUMO | - |

| HOMO-LUMO Gap (ΔE) | - |

| λmax (TD-DFT) | - |

| Oscillator Strength (f) | - |

Molecular Dynamics Simulations for Biomolecular Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govnih.gov In the context of drug discovery, MD simulations are invaluable for assessing the stability of a ligand (like this compound) when it is bound to a biological target, such as a protein or enzyme. nih.gov

After an initial binding pose is predicted by molecular docking, an MD simulation is run on the ligand-protein complex, typically solvated in a water box with ions to mimic physiological conditions. The simulation calculates the trajectories of the atoms over a set period (nanoseconds to microseconds), revealing how the ligand interacts with the protein and how its binding conformation evolves. nih.gov Key metrics, such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms, are monitored to assess the stability of the complex. A stable, low RMSD value over the simulation time suggests a stable binding interaction.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when they bind to each other to form a stable complex. researchgate.net It is extensively used to predict the binding mode and affinity of a small molecule ligand within the active site of a target protein. nih.gov

In a molecular docking study of this compound, the molecule would be computationally placed into the binding site of a relevant pharmacological target. A scoring function is then used to calculate the binding energy (or docking score), which estimates the strength of the interaction. researchgate.net A lower (more negative) binding energy generally indicates a more favorable and stable interaction. These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein, providing insight into the molecular basis of its potential biological activity. nih.govresearchgate.net

Ligand-Protein Interactions (e.g., Hydrogen Bonding)

No molecular docking studies were found that detail the specific hydrogen bonding or other interactions between this compound and any protein targets.

Analysis of Electronic Properties (e.g., Charges, Nucleophilicity Indices)

No published computational chemistry studies were located that provide data on the atomic charges or nucleophilicity indices for this compound.

Prediction of Biological Activity and Toxicity

No results from predictive software such as PASS (Prediction of Activity Spectra for Substances) or ProTox-II for this compound could be found in the public domain. nih.govbiorxiv.orggenexplain.comresearchgate.net

Without these specific research findings, generating the required data tables and detailed descriptions would involve speculation, which is contrary to the project's requirements for factual and scientifically accurate content. Should relevant studies on this compound be published in the future, this article can be revisited and completed.

Future Directions in Research and Therapeutic Development

Exploration of Novel Pharmacological Targets for 5-Bromo-8-methoxyisoquinoline Scaffold

The isoquinoline (B145761) framework is known to interact with a diverse range of biological targets, suggesting that derivatives of this compound could be developed to address complex diseases. Research into related heterocyclic compounds has revealed significant potential in several therapeutic areas. Future investigations into the this compound scaffold should focus on systematically screening it against targets implicated in various pathologies.

Key areas for exploration include:

Oncology : Isoquinoline derivatives have demonstrated anticancer effects by inducing cell cycle arrest, apoptosis, and autophagy. Specific molecular targets include topoisomerases, tubulin, and various protein kinases. A study on diversely functionalized isoquinolines found that certain derivatives exhibited inhibitory activity against MCF-7 breast cancer cells. Furthermore, some isoquinoline derivatives have been shown to inhibit inhibitor of apoptosis proteins (IAPs), presenting a promising strategy for cancer treatment.

Neurodegenerative Diseases : Many isoquinoline alkaloids show neuroprotective effects, making them potential candidates for treating conditions like Alzheimer's and Parkinson's disease. Potential targets in this area include acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase (MAO). The modulation of pathways related to oxidative stress and neuroinflammation are also key mechanisms of action for these compounds.

Infectious Diseases : The isoquinoline core is present in compounds with antimicrobial, antifungal, antimalarial, and antiviral properties. Exploring the activity of this compound derivatives against a panel of resistant bacterial and fungal strains, as well as various viruses, could uncover new therapeutic leads.

Design and Synthesis of Advanced Derivatives with Enhanced Potency and Selectivity

Starting with the this compound core, the principles of medicinal chemistry can be applied to design and synthesize novel analogs with improved therapeutic profiles. Structure-Activity Relationship (SAR) studies are crucial in this endeavor, guiding the modification of the scaffold to enhance binding affinity for a specific target while minimizing off-target effects.

Synthetic strategies would involve modifying the isoquinoline ring at various positions. For instance, substitutions at the C-1, C-3, and C-4 positions have been shown to significantly influence pharmacological activity. The bromine atom at the C-5 position and the methoxy (B1213986) group at the C-8 position are key functional groups that can be altered or replaced to modulate the molecule's electronic properties, lipophilicity, and steric profile. For example, replacing the bromine with other functional groups could enhance interactions with a target protein. Similarly, modifying the methoxy group could improve solubility or metabolic stability.

A study on isoquinolinequinone N-oxides demonstrated that the addition of an electron-withdrawing bromine atom to the quinone ring resulted in more cytotoxic derivatives, highlighting how targeted modifications can enhance potency against cancer cells. This iterative process of design, synthesis, and biological evaluation is fundamental to optimizing a lead compound.

Development of this compound as a Precursor for Bioactive Compounds

This compound is an important intermediate in organic chemical synthesis. Bromoisoquinoline derivatives, in particular, are recognized as key intermediates in the preparation of more complex pharmaceutical compounds. The bromine atom on the isoquinoline ring is particularly useful as it provides a reactive site for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the straightforward introduction of a wide range of substituents, enabling the construction of diverse chemical libraries for screening.

For example, 5-bromo-8-nitroisoquinoline (B189721) is a known key intermediate used in the synthesis of other pharmaceutical agents. The bromo- and nitro- groups serve as handles for sequential chemical transformations to build more elaborate molecular architectures. Similarly, this compound can serve as a versatile building block for creating novel, pharmacologically active agents.

Integration of Computational and Experimental Approaches for Drug Discovery

Modern drug discovery heavily relies on the synergy between computational and experimental methods to accelerate the identification and optimization of new drug candidates. This integrated approach is highly applicable to the future development of therapeutics based on the this compound scaffold.

Computational (in silico) methods can be employed in the initial stages:

Molecular Docking : To predict how derivatives of this compound might bind to the active site of a known pharmacological target. This helps in prioritizing which compounds to synthesize.

Virtual Screening : To screen large digital libraries of virtual compounds based on the isoquinoline scaffold against a target protein structure, identifying potential "hits" for synthesis.

Quantitative Structure-Activity Relationship (QSAR) : To build mathematical models that correlate the chemical structure of the derivatives with their biological activity. These models can then predict the potency of newly designed compounds.

Experimental methods are then used to validate the computational predictions:

Synthesis : The most promising candidates identified through computational work are synthesized in the laboratory.

In Vitro Assays : The synthesized compounds are tested against the target protein or in cell-based assays to determine their actual biological activity (e.g., IC50 values).

Structural Biology : Techniques like X-ray crystallography can be used to determine the precise binding mode of a potent derivative to its target, providing invaluable information for the next cycle of drug design.

This continuous feedback loop between computational modeling and experimental testing streamlines the drug discovery process, saving time and resources.

Investigating the Role of this compound in Specific Disease Models

Once promising derivatives of this compound with potent and selective activity are identified through in vitro testing, the next critical step is to evaluate their efficacy in relevant disease models. This involves both cell-based and in vivo animal models that mimic human diseases.